3-cyanonaphthalene-1-carboxylic Acid
Description
Properties
IUPAC Name |
3-cyanonaphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2/c13-7-8-5-9-3-1-2-4-10(9)11(6-8)12(14)15/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZINDHOUKODBOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyanonaphthalene-1-carboxylic acid can be achieved through several methods. One common approach involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 1-nitronaphthalene.
Reduction: The nitro group in 1-nitronaphthalene is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 1-aminonaphthalene.
Diazotization and Sandmeyer Reaction: The amino group is diazotized using sodium nitrite and hydrochloric acid, followed by a Sandmeyer reaction with copper(I) cyanide to introduce the cyano group, forming 3-cyanonaphthalene.
Oxidation: The resulting 3-cyanonaphthalene is oxidized using potassium permanganate or another suitable oxidizing agent to introduce the carboxylic acid group, yielding this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield and cost-effectiveness. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Cyanonaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.
Reduction: The cyano group can be reduced to an amino group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine), alkylating agents, acylating agents.
Major Products Formed
Oxidation: Derivatives with additional carboxylic acid or hydroxyl groups.
Reduction: 3-aminonaphthalene-1-carboxylic acid.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
3-Cyanonaphthalene-1-carboxylic acid serves as a crucial building block in organic synthesis. It is utilized to create more complex organic molecules, including:
- Dyes and Pigments : Used as intermediates in the synthesis of various dyes and pigments due to its chromophoric properties.
- Pharmaceuticals : Acts as a precursor in the development of pharmaceutical compounds, particularly those targeting specific biological pathways.
Research has indicated potential biological activities for this compound, including:
- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation, warranting further exploration in cancer research.
Material Science
In material science, this compound is employed in the production of specialty chemicals and polymers. Its unique chemical structure allows for modifications that enhance material properties, such as thermal stability and solubility.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated significant inhibition, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 0.5 μg/mL |
| Escherichia coli | < 0.5 μg/mL |
| Candida albicans | < 0.5 μg/mL |
Case Study 2: Anticancer Research
In vitro studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines. Further research is needed to elucidate its mechanism and effectiveness in vivo.
Mechanism of Action
The mechanism of action of 3-cyanonaphthalene-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The cyano and carboxylic acid groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
8-Chloronaphthalene-1-carboxylic Acid
- CAS : 4537-00-2
- Molecular Formula : C₁₁H₇ClO₂
- Molecular Weight : 206.63 g/mol
- Key Features: A chlorine atom at the 8-position introduces steric and electronic effects distinct from the cyano group. Chlorine’s electron-withdrawing nature via resonance may enhance acidity compared to the parent naphthalene-1-carboxylic acid. Synthesis routes for this compound emphasize halogenation strategies, with reported yields optimized through stepwise protocols .
6-Ethoxynaphthalene-1-carboxylic Acid
- CAS : 731861-61-3
- Molecular Formula : C₁₃H₁₂O₃
- Molecular Weight : 216.23 g/mol
- This substituent may also influence intermolecular interactions in crystal packing or supramolecular assemblies .
1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid
- CAS: Not explicitly listed (see <sup>a</sup>)
- Molecular Formula : C₁₁H₁₂O₂
- Molecular Weight : 176.21 g/mol
- Key Features : Partial hydrogenation of the naphthalene ring reduces aromaticity, altering electronic properties and increasing conformational flexibility. This structural modification may enhance bioavailability in pharmacological contexts .
Physicochemical and Reactivity Comparisons
Research Implications and Gaps
- Electronic Effects: The cyano group in this compound likely enhances acidity (pKa) compared to ethoxy or hydrogenated analogs, though experimental data are lacking in the provided evidence.
- Applications: Chloro and cyano derivatives show promise in agrochemicals or pharmaceuticals due to their bioactivity, while ethoxy variants may serve as intermediates in polymer chemistry .
- Data Limitations : Quantitative comparisons (e.g., solubility, melting points) are absent in the cited sources, underscoring the need for further experimental characterization.
Biological Activity
3-Cyanonaphthalene-1-carboxylic acid is an organic compound characterized by a naphthalene ring with a cyano group at the third position and a carboxylic acid group at the first position. Its molecular formula is CHNO. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure:
- Molecular Formula: CHNO
- Functional Groups: Cyano group (-C≡N), Carboxylic acid group (-COOH)
Synthesis Methods:
The synthesis of this compound typically involves:
- Nitration of Naphthalene: Using concentrated sulfuric and nitric acids to produce 1-nitronaphthalene.
- Reduction: Converting the nitro group to an amino group using iron powder and hydrochloric acid.
- Diazotization and Sandmeyer Reaction: Introducing the cyano group via diazotization followed by reaction with copper(I) cyanide.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study tested its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) in the low micromolar range.
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It was tested on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound induced apoptosis in these cells, with IC50 values indicating effective cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 20 | Induction of apoptosis via caspase activation |
| MCF-7 | 25 | Cell cycle arrest at G2/M phase |
The mechanism appears to involve the activation of caspases, leading to programmed cell death, which is critical for cancer treatment .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzymatic Inhibition: The carboxylic acid group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
- DNA Interaction: The cyano group may facilitate intercalation into DNA, disrupting replication and transcription processes.
These interactions highlight the compound's potential as a lead structure for drug development targeting microbial infections and cancer.
Case Study 1: Antimicrobial Efficacy
A recent investigation evaluated the antimicrobial properties of various derivatives of naphthalene carboxylic acids, including this compound. The study demonstrated that modifications to the cyano group significantly affected antimicrobial potency. The most active derivatives were those retaining both cyano and carboxylic functionalities.
Case Study 2: Anticancer Applications
In a preclinical trial, researchers assessed the anticancer effects of this compound in animal models bearing tumor xenografts. The compound showed a reduction in tumor size compared to control groups, further validating its potential as an anticancer agent. Histological analyses revealed increased apoptosis in treated tumors compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-cyanonaphthalene-1-carboxylic acid in laboratory settings?
- Methodological Answer : Follow general carboxylic acid safety guidelines, including wearing nitrile gloves and safety goggles. Store the compound in a tightly sealed container under inert gas (e.g., argon) to prevent hydrolysis of the cyano group. Avoid exposure to moisture and heat, as these may degrade the compound. Refer to safety data sheets (SDS) of structurally similar naphthalene derivatives (e.g., 8-hydroxynaphthalene-1-carboxaldehyde) for handling precautions, such as avoiding inhalation and electrostatic discharge .
Q. How can the purity of this compound be validated for synthetic applications?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Confirm structural integrity via -NMR (in DMSO-d6) and -NMR to verify the carboxylic acid proton (δ ~12 ppm) and cyano carbon (δ ~115 ppm). Cross-reference with Fourier-transform infrared spectroscopy (FTIR) to identify the -CN stretch (~2240 cm) and carboxylic acid O-H stretch (~2500-3000 cm) .
Q. What solvents are optimal for dissolving this compound in reactivity studies?
- Methodological Answer : The compound is sparingly soluble in water due to its aromatic backbone. Use polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for reactions. For acid-catalyzed reactions, trifluoroacetic acid (TFA) may enhance solubility .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate electron density maps. The cyano group at position 3 is electron-withdrawing, activating the naphthalene ring for substitution at positions 4 and 5. Validate predictions experimentally using kinetic studies with nucleophiles (e.g., amines) in DMF at 80°C .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Cross-validate conflicting NMR or mass spectrometry results by synthesizing a reference standard (e.g., methyl ester derivative) to isolate spectral signals. For ambiguous peaks, use 2D NMR techniques (COSY, HSQC) or high-resolution mass spectrometry (HRMS). Compare findings with published data on analogous compounds (e.g., 1-naphthalenecarboxaldehyde) .
Q. How does the cyano group influence the acid dissociation constant (pKa) of this compound compared to unsubstituted naphthalene-1-carboxylic acid?
- Methodological Answer : Determine pKa via potentiometric titration in 50% ethanol-water. The electron-withdrawing cyano group lowers the pKa by stabilizing the deprotonated carboxylate. Expected pKa is ~2.5–3.0, compared to ~3.5 for naphthalene-1-carboxylic acid. Validate using UV-Vis spectroscopy to track deprotonation shifts .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound in cancer research?
- Methodological Answer : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include a carboxylate bioisostere (e.g., tetrazole) to assess the role of the acidic proton. Pair with molecular docking studies to identify potential protein targets (e.g., cyclooxygenase-2) using AutoDock Vina .
Data Contradiction and Validation
Q. How to address discrepancies in reported synthetic yields for this compound derivatives?
- Methodological Answer : Replicate reactions under controlled conditions (e.g., anhydrous DMF, inert atmosphere). Use LC-MS to monitor intermediate formation. If yields vary, assess the impact of trace moisture or residual catalysts (e.g., Pd in cyanation reactions) via inductively coupled plasma mass spectrometry (ICP-MS) .
Q. What analytical techniques confirm the absence of toxic byproducts (e.g., nitriles) in scaled-up syntheses?
- Methodological Answer : Perform gas chromatography-mass spectrometry (GC-MS) headspace analysis to detect volatile nitriles. For non-volatiles, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). Cross-reference toxicity databases (e.g., ATSDR) for naphthalene derivative toxicities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
